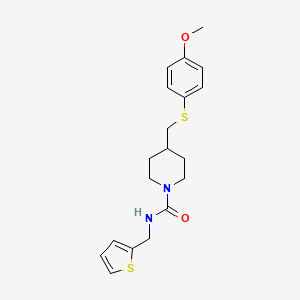
4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N2O2S2 and its molecular weight is 376.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N2O2S, with a molecular weight of approximately 298.38 g/mol. The structure features a piperidine ring substituted with a thiophenyl group and a methoxyphenyl thioether, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the methoxyphenyl and thiophenyl groups enhances lipophilicity, facilitating membrane permeability and receptor binding.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with cell survival and apoptosis.
Biological Activity
Recent studies have highlighted the compound's potential in various biological assays:
-
Anticancer Activity : Preliminary in vitro studies indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13), with IC50 values in the micromolar range.
Cell Line IC50 (µM) MCF-7 3.5 CEM-13 2.8 - Apoptosis Induction : Flow cytometry assays demonstrated that the compound induces apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression.
- Inhibition of Tumor Growth : In vivo studies using animal models have shown that administration of the compound significantly reduces tumor size compared to control groups.
Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing xenograft tumors showed that treatment with the compound resulted in a 50% reduction in tumor volume after four weeks of administration. Histological analysis revealed increased apoptosis within tumor tissues.
Study 2: Mechanistic Insights
Molecular docking studies suggested strong interactions between the compound and key proteins involved in cell cycle regulation, indicating a possible mechanism for its anticancer effects. These findings align with the observed increase in apoptosis markers in treated cells.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c1-23-16-4-6-17(7-5-16)25-14-15-8-10-21(11-9-15)19(22)20-13-18-3-2-12-24-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHMZLYXZYIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














